molecular formula C9H12ClF2N3O4 B000846 Gemcitabine CAS No. 95058-81-4

Gemcitabine

Cat. No.: B000846
CAS No.: 95058-81-4
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-OSZBKLCCSA-N
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Mechanism of Action

Target of Action

Gemcitabine, a nucleoside metabolic inhibitor, primarily targets the DNA synthesis process in cells . It is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose . The primary targets of this compound are the building blocks of nucleic acids during DNA elongation, which it replaces, thereby arresting tumor growth and promoting apoptosis of malignant cells .

Mode of Action

This compound, as a prodrug, is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells . The structure, metabolism, and mechanism of action of this compound are similar to cytarabine, but this compound has a wider spectrum of antitumor activity .

Biochemical Pathways

This compound interferes with the DNA synthesis by incorporating into elongating DNA, and indirectly interferes with DNA replication by inhibiting the nucleoside salvage pathway . After being transported into the cell, this compound is phosphorylated by deoxycytidine kinase to form this compound monophosphate, which is then converted to the active compounds, this compound diphosphate and this compound triphosphate . These active forms inhibit processes required for DNA synthesis .

Pharmacokinetics

This compound is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, this compound undergoes an initial phosphorylation by deoxycytidine kinase and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form this compound triphosphate .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, which results in cell death . After the incorporation of this compound nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain membrane transporters, activating and inactivating enzymes at the tumor level, or the Hedgehog signaling pathway can affect the efficacy of this compound . Furthermore, genetic polymorphisms affecting cytidine deaminase, the enzyme responsible for the liver disposition of this compound, could act as a marker for clinical outcome (i.e., toxicity, efficacy) .

Safety and Hazards

Gemcitabine may cause mild skin irritation, may damage fertility, and may harm the unborn child . It is important not to become pregnant or get someone pregnant while you’re having treatment and for at least 6 months afterwards .

Future Directions

Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . The combined application of Gemcitabine with iRGD may be a novel strategy to enhance the clinical therapeutic efficacy of this compound in patients with NSCLC .

Biochemical Analysis

Biochemical Properties

Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, this compound is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth, and promoting apoptosis of malignant cells . The structure, metabolism, and mechanism of action of this compound are similar to cytarabine, but this compound has a wider spectrum of antitumor activity .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It has been shown to enhance the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands . It also increases expression of IFN-γ while high-dose this compound treatment impairs NK-cell proliferation .

Molecular Mechanism

This compound works by blocking the creation of new DNA, which results in cell death . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form . Both this compound diphosphate and this compound triphosphate inhibit processes required for DNA synthesis . Incorporation of this compound into DNA is most likely the major mechanism by which this compound causes cell death .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For example, in a study involving pancreatic cell lines, sequence-dependent effects of the combination of thymidylate synthase inhibitors and this compound were seen with maximum effect when the inhibitors preceded this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving Swiss mice, this compound was administered in a daily schedule for a month, at increasing doses of 1, 2, and 5 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both this compound diphosphate and this compound triphosphate inhibit processes required for DNA synthesis .

Transport and Distribution

This compound is transported into cells by nucleoside transporters . Once inside the cell, it undergoes an initial phosphorylation by deoxycytidine kinase, followed by a series of phosphorylation steps to be incorporated into both DNA and RNA as its active phosphorylated form .

Subcellular Localization

This compound, once transported into the cell, undergoes a series of transformations to become its active form. This process occurs within the cell, indicating that this compound’s subcellular localization is within the cell’s cytoplasm .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions are various metabolites of this compound, which play a role in its pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GEMCITABINE HYDROCHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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